Product packaging for Methyl buta-2,3-dienoate(Cat. No.:CAS No. 18913-35-4)

Methyl buta-2,3-dienoate

Cat. No.: B097400
CAS No.: 18913-35-4
M. Wt: 98.1 g/mol
InChI Key: CYKLAQPZTQQBJU-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Building Block

The significance of methyl buta-2,3-dienoate stems from its role as a highly versatile synthetic building block. ontosight.ai The presence of multiple reactive sites within its structure allows it to participate in a wide array of chemical transformations. Organic chemists utilize this reactivity to construct a variety of carbocyclic and heterocyclic ring systems, which are fundamental scaffolds in many biologically active molecules and functional materials. Its utility is further enhanced by the ability to control the regioselectivity and stereoselectivity of its reactions, enabling the synthesis of specific isomers of complex target molecules.

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories. A major focus has been the exploration of its utility in cycloaddition reactions, where it can act as a two-carbon, three-carbon, or even a four-carbon component to form five, six, and seven-membered rings. researchgate.netrsc.orgscispace.com Another significant area of investigation involves nucleophilic additions to the allene (B1206475) system, which can be modulated by the choice of catalyst and reaction conditions to achieve different modes of reactivity. arkat-usa.orgthieme-connect.com Furthermore, the development of transition metal-catalyzed reactions, particularly those involving palladium, has opened up new avenues for carbon-carbon bond formation using this allenoate. nih.govresearchgate.netacs.org Ongoing research continues to uncover novel transformations and applications, solidifying the importance of this compound in the synthetic chemist's toolkit.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O2 B097400 Methyl buta-2,3-dienoate CAS No. 18913-35-4

Properties

InChI

InChI=1S/C5H6O2/c1-3-4-5(6)7-2/h4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKLAQPZTQQBJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18913-35-4
Record name Buta-2,3-dienoic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Precursor Chemistry of Methyl Buta 2,3 Dienoate and Its Analogues

Conventional and Modern Synthetic Routes to Methyl buta-2,3-dienoate

The synthesis of this compound can be achieved through several chemical pathways, ranging from classical esterification to modern catalytic methods.

One of the most straightforward and conventional methods involves the esterification of buta-2,3-dienoic acid with methanol (B129727) in the presence of an acid catalyst. ontosight.ai This method is fundamental but depends on the availability of the corresponding allenoic acid precursor.

A widely utilized and versatile method for preparing allenoates, including the methyl ester, employs a Wittig-type reaction. A general procedure involves the reaction of a triphenylphosphorane with an acyl chloride. mdpi.com For the synthesis of this compound, this would involve the reaction of (methoxycarbonylmethylene)triphenylphosphorane with acetyl chloride in the presence of a base like triethylamine (B128534). The reaction mixture is typically stirred overnight, and the product is purified by filtration and column chromatography. mdpi.com

More modern approaches focus on catalytic and enantioselective methods. A significant advancement is the direct synthesis of chiral allenoates through the asymmetric C-H insertion of α-diazoesters into terminal alkynes. nih.gov This reaction, catalyzed by a complex of copper(I) and a chiral guanidinium (B1211019) salt, allows for the formation of optically active 2,4-disubstituted allenoates in high yields and enantioselectivities under mild conditions. nih.gov While this specific example generates disubstituted allenoates, the underlying principle represents a modern, atom-economical approach to the allenoate core structure.

Synthesis of Substituted Buta-2,3-dienoates (e.g., Ethyl, 2-Methyl, Benzyl (B1604629) Analogues)

The synthetic strategies for this compound can be adapted to produce a variety of substituted analogues, which are crucial for diversifying the chemical space accessible from allenoate precursors. Key analogues include those with different ester groups (e.g., ethyl, benzyl) or substituents on the allene (B1206475) backbone (e.g., 2-methyl).

Ethyl 2-methylbuta-2,3-dienoate: This α-substituted allenoate is a valuable reagent in phosphine-catalyzed annulation reactions. A well-documented synthesis starts from ethyl 2-(triphenylphosphoranylidene)propionate. orgsyn.orgorgsyn.org The reaction is carried out in a mixture of dichloromethane (B109758) and pentane (B18724) with triethylamine, followed by the addition of acetyl chloride to yield the desired product. orgsyn.org The volatility of the product requires careful distillation for purification. orgsyn.org

Benzyl buta-2,3-dienoate: The benzyl analogue is frequently used in cycloaddition reactions to construct complex heterocyclic systems. rasayanjournal.co.innih.gov A high-yielding synthesis involves the reaction of (carbobenzyloxymethylene)triphenylphosphorane with acetyl chloride in dichloromethane with triethylamine as a base under an inert atmosphere. lookchem.com

Phenyl buta-2,3-dienoate: A similar procedure is used for the phenyl ester, starting with (phenyloxymethylene)-triphenylphosphorane and acetyl chloride in the presence of triethylamine. nih.gov

The table below summarizes synthetic routes for these important substituted buta-2,3-dienoates.

Target CompoundKey PrecursorsReagents/CatalystsReaction ConditionsReference
Ethyl 2-methylbuta-2,3-dienoateEthyl 2-(triphenylphosphoranylidene)propionate, Acetyl chlorideTriethylamineDichloromethane/Pentane, Room Temperature orgsyn.orgorgsyn.org
Benzyl buta-2,3-dienoate(Carbobenzyloxymethylene)triphenylphosphorane, Acetyl chlorideTriethylamineDichloromethane, Inert atmosphere lookchem.com
Phenyl buta-2,3-dienoate(Phenyloxymethylene)triphenylphosphorane, Acetyl chlorideTriethylamineDichloromethane, Room Temperature nih.gov
Ethyl buta-2,3-dienoateEthyl propiolate, FormaldehydeSodium hydroxideRoom temperature to 50°C

Green Chemistry Approaches in Allenoate Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles, such as atom economy, one-pot reactions, and the use of catalytic rather than stoichiometric reagents. The synthesis of allenoates has also benefited from these advancements.

The use of organocatalysis is another cornerstone of green chemistry in allenoate reactions. Phosphines and amines are effective nucleophilic catalysts for various transformations of allenoates, including cycloadditions. researchgate.netrsc.org For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) and tri-n-butylphosphine have been used to catalyze [4+2] and [3+2] cycloadditions, respectively, between allenoates and other reactants under mild conditions, showcasing high atom economy. rsc.org These organocatalytic methods avoid the use of potentially toxic and expensive metal catalysts.

Furthermore, the development of highly efficient catalytic systems for the direct synthesis of allenoates aligns with green chemistry principles. The copper(I)-catalyzed asymmetric C-H insertion into terminal alkynes provides a direct and atom-efficient route to chiral allenoates, minimizing waste by constructing the complex molecular architecture in a single, highly selective step. nih.gov These methods often operate under mild conditions with low catalyst loadings, further enhancing their green credentials. rsc.org

Elucidation of Reactivity and Reaction Mechanisms of Methyl Buta 2,3 Dienoate

Methyl buta-2,3-dienoate is a versatile reagent in organic synthesis, particularly valued for its participation in cycloaddition reactions. As an allene (B1206475), it possesses two adjacent carbon-carbon double bonds, which can act as a two-carbon component in various cycloaddition processes. The electron-withdrawing ester group activates the allene system, making it a competent dienophile in [4+2] cycloadditions and a reactive partner in [3+2] cycloadditions.

Cycloaddition Reactions of this compound

This compound functions as an effective dienophile in the Diels-Alder reaction, where it reacts with a conjugated diene to form a six-membered ring. The reaction typically involves the C2=C3 double bond of the allenoate, which is activated by the adjacent ester group.

The Diels-Alder reaction of this compound has been studied with various dienes, most notably with cyclopentadiene (B3395910). researchgate.net A Density Functional Theory (DFT) study of the reaction between this compound and cyclopentadiene has been performed to investigate the competitive mechanisms and reproduce reactivity patterns. researchgate.net This reaction proceeds to form the corresponding bicyclic adducts.

Furan (B31954) and its derivatives are also well-established as competent dienes in both intramolecular and intermolecular Diels-Alder reactions, readily forming oxygen-bridged heterocyclic ring systems. rsc.orgcas.cz While detailed kinetic studies for the specific intermolecular reaction between furan and this compound are less common than for cyclopentadiene, the known dienophilic character of activated allenes and the diene reactivity of furan suggest their capability to form the corresponding 7-oxabicyclo[2.2.1]heptene adduct. rsc.org

Table 1: Diels-Alder Reaction Parameters of this compound with Cyclopentadiene

ReactantsProduct TypeTheoretical MethodKey FindingsReference
This compound + CyclopentadieneBicyclo[2.2.1]heptene derivativeDFTReaction exhibits high endo/exo selectivity and follows a concerted mechanism.

The mechanism and reactivity of the Diels-Alder reaction involving this compound have been rationalized using modern computational models.

Distortion/Interaction-Activation Strain Model (D/I-ASM): This model, also known as the Activation Strain Model (ASM), analyzes the activation barrier of a reaction by decomposing it into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). bohrium.com The strain energy is the energy required to distort the reactants from their ground-state geometry to the geometry they adopt in the transition state. The interaction energy is the actual interaction between the distorted reactants. bohrium.com For the reaction of this compound with cyclopentadiene, D/I-ASM analysis has been used to explain the observed reactivity and selectivity patterns. researchgate.net Studies comparing it with other dienophiles show that differences in reactivity can arise from the energy required to distort the allene framework into the transition state geometry.

Frontier Molecular Orbital (FMO) Theory: FMO theory explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. rsc.org In a normal-electron-demand Diels-Alder reaction, the key interaction is between the HOMO of the diene and the LUMO of the dienophile. rsc.org The electron-withdrawing ester group in this compound lowers the energy of its LUMO, facilitating the interaction with the HOMO of electron-rich dienes like cyclopentadiene. researchgate.net This HOMO-LUMO energy gap is a critical factor in determining the reaction rate. The relative sizes of the orbital coefficients on the reacting atoms can also successfully predict the regioselectivity of the cycloaddition. rsc.org

Regioselectivity: In the Diels-Alder reaction of an unsymmetrical allene like this compound, the cycloaddition occurs across one of the two double bonds. The reaction proceeds regioselectively at the C2=C3 double bond, which is electronically activated by the ester group, rather than the terminal C3=C4 double bond. This selectivity is driven by the electronic effects of the substituent, which creates a more electrophilic center at the C2 position, leading to the preferential formation of a bond with the terminal carbon of the diene. rsc.org

Stereoselectivity: The Diels-Alder reaction is known for its high stereoselectivity. In the reaction of this compound with cyclic dienes like cyclopentadiene, two diastereomeric products, endo and exo, can be formed. researchgate.net Computational studies have shown a high preference for the endo product. This selectivity is often attributed to secondary orbital interactions, where non-bonding lobes of the dienophile's orbitals interact favorably with the diene's orbitals in the endo transition state, lowering its energy relative to the exo transition state. rsc.orgrsc.org DFT calculations for the reaction with cyclopentadiene have quantified this preference, showing lower free energy barriers for the endo pathway.

Table 2: Selectivity in the Diels-Alder Reaction of this compound

DieneSelectivity TypeMajor ProductRationaleReference
CyclopentadieneRegioselectivityAddition at C2=C3Electronic activation by the ester group. rsc.org
CyclopentadieneStereoselectivityEndo adductFavorable secondary orbital interactions in the transition state. rsc.org

This compound also participates in [3+2] cycloaddition reactions, where it reacts with a three-atom component (a 1,3-dipole) to form a five-membered ring. researchgate.net

The 1,3-dipolar cycloaddition of diazoalkanes to this compound provides a route to pyrazole (B372694) derivatives. The reaction with 2-diazopropane (B1615991) has been specifically investigated and shows interesting reactivity. rsc.org The cycloaddition occurs, as expected from electronic considerations, across the more electrophilic C2=C3 double bond. rsc.org

The initial product formed from the reaction of this compound and 2-diazopropane is the 1-pyrazoline adduct. However, this initial adduct is unstable under the reaction conditions and readily isomerizes to the more stable 3-methoxycarbonyl-5,5-dimethyl-4-methylene-2-pyrazoline. rsc.org This exocyclic double bond is activated by conjugation with the C=N bond of the pyrazoline ring, making it susceptible to further reaction. rsc.org Consequently, in the presence of excess 2-diazopropane, a second cycloaddition occurs at this exocyclic double bond, leading to the formation of a spiro pyrazoline product. rsc.orgrsc.org

The orientation of the initial cycloaddition is governed by a combination of electronic and steric factors. With this compound, the electronically preferred orientation prevails, where the nucleophilic carbon of the diazoalkane attacks the β-carbon (C3) of the allenoate. rsc.orgrsc.org

Table 3: Reaction Sequence of this compound with 2-Diazopropane

StepReaction TypeIntermediate/ProductKey FeaturesReference
1[3+2] CycloadditionInitial 1-pyrazoline adductAddition occurs at the C2=C3 double bond. rsc.org
2Isomerization4-Methylene-2-pyrazolineRapid tautomerization to a more stable conjugated system. rsc.orgrsc.org
3Second [3+2] CycloadditionSpiran (spiro pyrazoline)Occurs with excess 2-diazopropane at the activated exocyclic double bond. rsc.orgrsc.org

[3+2] Cycloaddition Reactions

Reactions with Nitrones (e.g., C,N-diarylnitrones, N-methyl-C-phenylnitrone)

The reaction of allenoates, including this compound, with nitrones represents a significant pathway for the synthesis of heterocyclic compounds. A notable example is the reaction between methylbuta-2,3-dienoate and N-methyl-C-phenylnitrone, which results in the formation of an isoxazolidine (B1194047) cycloadduct. researchgate.net Quantum chemical investigations have been employed to elucidate the mechanistic pathways of these reactions, providing insights into their selectivity and the factors governing the reaction outcome. researchgate.netnih.gov

Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding the chemo- and regioselectivity of the [3+2] cycloaddition (32CA) between nitrone derivatives and allenoates. nih.govresearchgate.net In the case of this compound reacting with N-methyl-C-phenylnitrone, analysis of the global electron density transfer (GEDT) indicates a highly polar character for the reaction. researchgate.netnih.govresearchgate.net

The chemoselectivity of the reaction is well-defined, with the three-atom-component (the nitrone) preferentially adding across the olefinic bond that bears the ester functionality (COOMe). researchgate.netresearchgate.net This preference is consistent with analyses of electrophilic and nucleophilic Parr functions at the different reaction centers of the allenoate. researchgate.netresearchgate.net The regioselectivity of the cycloaddition of C,N-diarylnitrones to arylallenes is influenced by steric factors. acs.org Similarly, the reaction of N-aryl-C-carbamoylnitrones with this compound proceeds in a regioselective manner. acs.org

Table 1: Chemo- and Regioselectivity in the [3+2] Cycloaddition of this compound with Nitrones

Reactant 1 Reactant 2 Selectivity Aspect Findings
This compound N-methyl-C-phenylnitrone Chemoselectivity The nitrone adds selectively across the double bond containing the ester group. researchgate.netresearchgate.net
This compound N-methyl-C-phenylnitrone Polarity The reaction exhibits a high polar character based on GEDT analysis. researchgate.netnih.govresearchgate.net

A key mechanistic question in the reaction of nitrones with allenoates is whether the reaction initiates with a [3+2] cycloaddition (32CA) or an O-nucleophilic addition. researchgate.netnih.gov Extensive theoretical investigations using DFT at the M06-2X/6-311G(d,p) level have shown that for the reactions considered, the initial 32CA pathway is both kinetically and thermodynamically favored over the O-nucleophilic addition route. researchgate.netnih.gov

However, the steric bulk of the substituents on the reactants plays a role in the energy difference between these two pathways. As the steric hindrance increases, the kinetic and thermodynamic gap between the 32CA and O-nucleophilic addition narrows. nih.gov This suggests that with sufficiently bulky substituents, the O-nucleophilic addition could become a competitive reaction pathway. researchgate.netnih.gov Nevertheless, under typical conditions, the [3+2] cycloaddition remains the energetically preferred route. nih.gov

Reactions with Organic Azides (e.g., Regioselective Synthesis of 1,2,3-Triazoles)

The [3+2] cycloaddition reaction between allenoates and organic azides provides a metal-free pathway for the synthesis of substituted 1,2,3-triazoles. rasayanjournal.co.in Research on benzyl (B1604629) buta-2,3-dienoate, a closely related allenoate, has demonstrated the regioselective formation of trisubstituted 1,2,3-triazoles when reacted with various organic azides. rasayanjournal.co.in This thermal cycloaddition is initiated by the nucleophilic attack of a nitrogen atom from the azide (B81097) at the β-position of the allenoate, leading to a zwitterionic intermediate. rasayanjournal.co.in Subsequent intramolecular addition and rearrangement yield the final triazole product. rasayanjournal.co.in This method allows for the synthesis of a range of 1,4,5-trisubstituted triazoles in good yields. rasayanjournal.co.innih.gov

Table 2: Regioselective Synthesis of 1,2,3-Triazoles

Allenoate Substrate Reagent Product Type Key Features
Benzyl buta-2,3-dienoate Organic Azides Trisubstituted 1,2,3-triazoles Metal-free, thermal [3+2] cycloaddition. rasayanjournal.co.in
Phosphine- and Water-Cocatalyzed [3+2] Cycloadditions with Unsaturated Electrophiles (e.g., Fumarates)

Phosphine-catalyzed [3+2] cycloaddition reactions of allenoates with electron-deficient alkenes are a powerful tool for constructing five-membered carbocycles. acs.orgpku.edu.cn In the case of γ-substituted allenoates like methyl 2-methyl-2,3-butadienoate, a surprising and novel [3+2] cycloaddition with fumarates has been developed, which is co-catalyzed by a phosphine (B1218219) and water. pku.edu.cnthieme-connect.com In this reaction, the allenoate functions as a three-carbon synthon, a role made possible by a water-catalyzed proton shift. pku.edu.cnthieme-connect.com The reaction of methyl 2-methyl-2,3-butadienoate and dimethyl fumarate (B1241708) in the presence of stoichiometric amounts of triphenylphosphine (B44618) and water yields the corresponding [3+2] cycloadduct. pku.edu.cn Control experiments have confirmed that water plays a critical catalytic role, as only trace amounts of the product are formed in its absence. pku.edu.cn

The mechanism of phosphine-catalyzed cycloadditions of allenoates has been a subject of detailed investigation, particularly the proton transfer steps. acs.orgpku.edu.cn Initially, an intramolecular thieme-connect.comnih.gov-proton shift was proposed for the reaction of unsubstituted allenoates. acs.org However, computational and experimental studies revealed that this process has a very high energy barrier. pku.edu.cn Instead, a water-catalyzed thieme-connect.comnih.gov-proton shift is the operative pathway. pku.edu.cnresearchgate.net

In the reaction of methyl 2-methyl-2,3-butadienoate, where the hydrogen for a thieme-connect.comnih.gov-shift is replaced by a methyl group, a different proton transfer mechanism is observed. pku.edu.cn The catalytic cycle begins with the formation of a zwitterionic intermediate from the allenoate and the phosphine catalyst. pku.edu.cn This intermediate then undergoes a water-catalyzed acs.orgnih.gov-proton shift to form a new 1,3-dipole. pku.edu.cnthieme-connect.com DFT calculations show that the intramolecular acs.orgnih.gov-proton shift is energetically demanding, whereas the water-catalyzed pathway is significantly more feasible. pku.edu.cn This 1,3-dipole then reacts with the fumarate in the [3+2] cycloaddition. pku.edu.cn

Table 3: Calculated Activation Enthalpies for Proton Transfer

Proton Transfer Process Catalyst Activation Enthalpy (kcal/mol)
Intramolecular acs.orgnih.gov-proton shift None 38.5

Data sourced from DFT calculations. pku.edu.cn

For the [3+2] cycloaddition of methyl 2-methyl-2,3-butadienoate with fumarates, water's role is even more pronounced as it enables the key acs.orgnih.gov-proton shift. pku.edu.cnthieme-connect.com The water molecule acts as a proton shuttle, significantly lowering the activation barrier for this step compared to the uncatalyzed intramolecular process. pku.edu.cn This has been confirmed through both DFT calculations and isotopic labeling experiments, which showed the incorporation of deuterium (B1214612) into the product when the reaction was carried out in the presence of D₂O. pku.edu.cnthieme-connect.com

[3+2+2] Cyclization Reactions (e.g., Rhodium(I)-Catalyzed Cyclizations with Alkenyl Fischer Carbene Complexes)

Rhodium(I)-catalyzed [3+2+2] cyclization reactions provide a pathway for the synthesis of seven-membered carbocycles. In a notable example, alkenyl chromium Fischer carbene complexes react with this compound in the presence of a rhodium(I) catalyst. researchgate.net This reaction assembles two allene units and one alkenyl carbene ligand, leading primarily to substituted cycloheptene (B1346976) derivatives. researchgate.net

The reaction of various alkenyl chromium Fischer carbene complexes with this compound, catalyzed by [Rh(COD)Cl]₂, yields 1,2-dialkylidenecycloheptenes as the major product. researchgate.net A minor product, cyclopentene (B43876) derivatives formed through a [3+2] cycloaddition, is also observed. researchgate.net The E,E-stereochemistry of the major cycloheptene product is thought to arise from reduced steric repulsion between the ester groups, which stabilizes the cycloadduct. researchgate.net

These [3+2+2] cycloaddition reactions are significant in organic synthesis for their ability to construct seven-membered rings, which are present in various natural products and biologically active compounds. researchgate.net The regioselectivity of this process is noteworthy, affording specific isomers in moderate yields. researchgate.net

Other Cycloaddition Modes and Their Stereochemical Outcomes (e.g., 1,3-Dipolar Cycloadditions)

This compound participates in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings. dntb.gov.ua These reactions are valuable in synthetic organic chemistry. dntb.gov.ua For instance, the reaction of nitrones with this compound can yield 4-methylideneisoxazolidines. researchgate.net This cycloaddition occurs regioselectively, resulting in a mixture of diastereomers. researchgate.net

The reactivity of buta-2,3-dienoates with aziridines has also been explored. lookchem.com Azomethine ylides, generated from the thermal ring-opening of aziridines, react with buta-2,3-dienoates in a [3+2] cycloaddition. lookchem.com This process is site-, regio-, and stereoselective, affording 4-methylenepyrrolidines. lookchem.com The stability of the resulting cycloadducts can be sensitive to reaction conditions, such as prolonged heating. lookchem.com

Furthermore, the 1,3-dipolar cycloaddition of C,N-diarylnitrones to arylallenes and N-aryl-C-carbamoylnitrones to this compound has been studied. researchgate.net These reactions provide access to functionalized isoxazolidine and pyrrolidinone derivatives. researchgate.net The regiochemistry of the cycloaddition is often controlled by the electronic properties of the allene and the nitrone, specifically the HOMO-LUMO interactions. researchgate.net

Annulation and Related Coupling Reactions Involving this compound

Metal-Catalyzed Annulations (e.g., Osmium Hydrido Alkenylcarbyne Complex Reactions)

The reaction of osmium hydrido alkenylcarbyne complexes with allenoates, such as this compound, can lead to either insertion or [3+2] annulation products. researchgate.netresearchgate.net The specific outcome is influenced by the substituents on the allenoate. researchgate.netresearchgate.net For example, treatment of an osmium hydrido alkenylcarbyne complex with methyl or ethyl buta-2,3-dienoate in the presence of silver tetrafluoroborate (B81430) results in insertion products. researchgate.netresearchgate.net In contrast, reactions with more substituted allenoates can yield [3+2] annulation products. researchgate.netresearchgate.net The divergent pathways are believed to be primarily due to steric factors. researchgate.net

Phosphine-Catalyzed (4+n) Annulations with Bisnucleophiles

Phosphine-catalyzed (4+n) annulations of 2-(acetoxymethyl)buta-2,3-dienoates with 1,n-bisnucleophiles provide an efficient route to five- and six-membered heterocyclic and carbocyclic rings. acs.org In these reactions, the 2-(acetoxymethyl)buta-2,3-dienoate acts as a 1,4-biselectrophile. acs.org The key intermediate is a 1,4-biselectrophilic species formed by the action of the phosphine catalyst. acs.org This intermediate then reacts with the bisnucleophile to form the cyclic product. acs.org Deuterium labeling studies have indicated that the reaction mechanism involves a proton-transfer process. acs.org This methodology has been successfully applied to the synthesis of cyclopentene and 1,2,3,6-tetrahydropyridazine (B15268289) derivatives. acs.org

Cobalt-Catalyzed C-H Activation and Regioselective Intermolecular Annulation

Cobalt-catalyzed C-H activation and subsequent intermolecular annulation with allenes represents a modern and efficient strategy for constructing complex molecular scaffolds. rsc.org This approach has been utilized in the reaction of N-(quinolin-8-yl)benzamide with allenes, providing a direct route to novel isoquinolin-1(2H)-one derivatives. rsc.org The reaction proceeds under mild conditions and exhibits good tolerance for a variety of benzamide (B126) substrates. rsc.org

Interestingly, the choice of base can direct the regioselectivity of the annulation, leading to either endo-cyclic or exo-cyclic isoquinolinones. rsc.org This method is effective with both terminal and internal allenes, affording the desired products in yields of up to 88%. rsc.org A similar cobalt-catalyzed C-H activation has been applied to the intermolecular heteroannulation of aryl and heteroaryl sulfonamides with allenes, demonstrating the versatility of this catalytic system. rsc.org

Cross-Coupling Reactions

This compound and its derivatives are valuable partners in various cross-coupling reactions. For instance, palladium-catalyzed cross-coupling of methyl 2-halo-2,3-butadienoate with arylboronic acids, in the presence of silver oxide, produces methyl 2-aryl-2,3-butadienoates. researchgate.net The yield of this reaction is sensitive to the nature of the halogen, with iodo derivatives generally providing higher yields than bromo derivatives. researchgate.net

Another example involves the copper-catalyzed one-pot synthesis of multi-substituted indoles from the reaction of 2-iodoanilines with ethyl buta-2,3-dienoate. ijream.org This reaction proceeds in the presence of a copper iodide catalyst and a potassium carbonate base in 1,4-dioxane (B91453) at elevated temperatures. ijream.org The proposed mechanism involves the initial reaction of the 2-iodoaniline (B362364) with the buta-2,3-dienoate, followed by copper-mediated oxidative addition and subsequent reductive elimination to form the indole (B1671886) ring. ijream.org

Furthermore, samarium(II) iodide has been shown to mediate the cross-coupling of activated ethyl buta-2,3-dienoate with cyclohexanone (B45756) in high yield. acs.org This reaction proceeds via a ketyl radical intermediate. acs.org

Nucleophilic Addition Reactions to this compound

The electron-withdrawing nature of the ester group in this compound makes the allene system susceptible to nucleophilic attack. The regioselectivity of these additions is a key aspect of its chemistry.

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a prominent reaction pathway for this compound. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this reaction, a resonance-stabilized carbanion, known as the Michael donor, adds to the β-carbon of the allenoate, the Michael acceptor. wikipedia.orgyoutube.com This process is thermodynamically controlled and results in the formation of a new carbon-carbon bond. organic-chemistry.org

The mechanism typically involves the deprotonation of an active methylene (B1212753) compound to generate the nucleophilic enolate, which then attacks the β-carbon of the allenoate. masterorganicchemistry.com Subsequent protonation yields the final adduct. A variety of nucleophiles can participate in Michael additions, including malonates, nitroalkanes, and β-ketoesters. wikipedia.orgorganic-chemistry.org

A notable example is the phosphine-catalyzed [3+2] cycloaddition of methyl 2,3-butadienoate with electron-deficient olefins or imines. scirp.org In this reaction, the phosphine initially adds to the allenoate to form a zwitterionic intermediate, which then acts as the nucleophile in a subsequent annulation reaction. scirp.org

Table 1: Examples of Michael Additions involving Allenic Esters

Michael DonorMichael AcceptorCatalyst/ConditionsProduct Type
Diethyl malonateDiethyl fumarateBase1,5-dicarbonyl compound
2-NitropropaneMethyl acrylate (B77674)Baseγ-Nitro ester
Ethyl phenylcyanoacetateAcrylonitrileBaseγ-Cyano ester
N-Tosylimines2-Methyl-2,3-butadienoatesPBu₃Tetrahydropyridines

This table presents classic examples of Michael additions and a specific application with an allenoic ester derivative. wikipedia.orgnih.gov

In addition to carbon-centered nucleophiles, oxygen-containing nucleophiles can also add to this compound. Theoretical studies using density functional theory (DFT) have investigated the competition between (3+2) cycloaddition and O-nucleophilic addition pathways in the reaction of nitrones with allenoates. nih.gov

These studies have shown that while the (3+2) cycloaddition is generally kinetically and thermodynamically favored, the O-nucleophilic addition can become a competitive pathway, particularly as the steric bulk of the reactants increases. nih.gov The analysis of global electron density transfer (GEDT) indicates a highly polar character for the reaction of this compound with certain nitrones. nih.gov

The regioselectivity of the addition is influenced by the electronic properties of the allenoate. The olefinic bond bearing the ester group is the preferred site of attack for the three-atom-component (TAC) in the cycloaddition, which aligns with experimental observations. nih.gov

Radical Reactions and Polymerization

This compound can also participate in radical reactions. These reactions often involve the addition of a radical species to one of the double bonds of the allene system. For instance, visible-light photoredox catalysis can be employed to initiate the addition of α-aminoalkyl radicals to 2,3-allenoates. rsc.org

In a proposed mechanism, a tertiary amine is oxidized by an excited photocatalyst to form an amino radical cation, which then deprotonates to yield an α-aminoalkyl radical. rsc.org This radical subsequently undergoes a nucleophilic addition to the allenoate, forming a new carbon-carbon bond and an alkyl radical intermediate. rsc.org

The potential for this compound and its derivatives to undergo polymerization has also been explored. The thermal oligomerization of a related allenoate, methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)buta-2,3-dienoate, has been shown to lead to the formation of cyclobutane (B1203170) derivatives under certain conditions. researchgate.net

Catalytic Strategies in Methyl Buta 2,3 Dienoate Transformations

Transition Metal Catalysis

Transition metals have proven to be powerful catalysts for activating and functionalizing methyl buta-2,3-dienoate, enabling a variety of cycloaddition and coupling reactions.

Rhodium-Catalyzed Reactions

Rhodium catalysts are effective in promoting higher-order cycloadditions involving this compound. A notable example is the Rhodium(I)-catalyzed [3+2+2]-cyclization of alkenyl Fischer carbene complexes with this compound. ijream.orgthieme-connect.comacs.orgnih.gov This reaction, utilizing a catalyst such as [Rh(COD)Cl]2, selectively assembles the alkenyl carbene ligand with two allene (B1206475) units to produce substituted cycloheptene (B1346976) derivatives. researchgate.net Specifically, the reaction between alkenyl chromium Fischer carbene complexes and this compound yields 1,2-dialkylidenecycloheptenes as the major product, with minor amounts of cyclopentene (B43876) byproducts formed via a [3+2] cycloaddition pathway. researchgate.net

In a different approach, Rhodium(III) catalysts facilitate an annulative coupling reaction between sulfoxonium ylides and allenoates, including derivatives of this compound. ua.es This process proceeds through a cascade of arene C-H activation and cyclopropanation to synthesize 2H-cyclopropa[b]-naphthalen-2-ones bearing three contiguous stereocenters. The presence of both the alkyl and ester groups on the allene backbone is reported to be crucial for the success of this transformation. ua.es

Osmium-Catalyzed Reactions

Osmium complexes have been utilized in the hydration and annulation reactions of allenoates. The reaction of an osmium hydrido alkenylcarbyne complex with allenoates like this compound can lead to insertion products. researchgate.net

A significant application is the osmium-catalyzed, regioselective anti-Markovnikov hydration of ethyl buta-2,3-dienoate, which produces ethyl 4-hydroxycrotonate. acs.org Mechanistic studies indicate that this transformation proceeds through a key aromatic osmacyclopropenefuran bicycle intermediate. acs.org While some osmium complexes are known to catalyze the hydration of nitriles, their role in allenoate hydration highlights their versatility. uniovi.es

Copper-Catalyzed Reactions

Copper catalysts offer an effective platform for the synthesis of nitrogen-containing heterocycles using allenoates. A one-pot synthesis of ethyl 2-methyl-1H-indole-3-carboxylate derivatives has been developed through the reaction of 2-iodoanilines with ethyl buta-2,3-dienoate. ijream.orgthieme-connect.com This reaction is typically catalyzed by copper(I) iodide in the presence of a base like potassium carbonate. ijream.org

Furthermore, copper(I) bromide catalyzes the reaction between secondary propargylamines and ethyl buta-2,3-dienoate, providing a rapid method for assembling a 1,6-dihydropyridine core. researchgate.net

Table 1: Selected Transition Metal-Catalyzed Reactions of this compound Derivatives
Metal CatalystReaction TypeReactantsProduct TypeReference
Rhodium(I)[3+2+2] CyclizationAlkenyl Fischer carbene complex, this compound1,2-Dialkylidenecycloheptene researchgate.net
Rhodium(III)Annulative CouplingSulfoxonium ylide, Phenyl 2-methylbuta-2,3-dienoate2H-Cyclopropa[b]-naphthalen-2-one ua.es
OsmiumHydrationEthyl buta-2,3-dienoate, WaterEthyl 4-hydroxycrotonate acs.org
Copper(I)Annulation/Cyclization2-Iodoaniline (B362364), Ethyl buta-2,3-dienoateEthyl 2-methyl-1H-indole-3-carboxylate ijream.org
Copper(I)AnnulationSecondary propargylamine, Ethyl buta-2,3-dienoate1,6-Dihydropyridine researchgate.net
Cobalt(II)Annulation/C-H Activation4-Methyl-N-(quinolin-8-yl)benzamide, Benzyl (B1604629) buta-2,3-dienoateSubstituted Isoquinolinone sigmaaldrich.com

Cobalt-Catalyzed Reactions

Cobalt-catalyzed reactions provide pathways for C-H functionalization and the construction of complex heterocyclic systems. For instance, the reaction of 4-methyl-N-(quinolin-8-yl)benzamide with benzyl buta-2,3-dienoate is catalyzed by Co(acac)2. sigmaaldrich.com This process involves C-H activation and annulation to yield highly substituted isoquinolinone derivatives. sigmaaldrich.com

In a broader context, cobalt catalysis is used for the selective 1,2-dialkylation of dienoates. nih.govacs.org These reactions demonstrate the utility of cobalt in forming multiple C-C bonds across the diene system under mild conditions. nih.gov

Organocatalysis (e.g., Phosphine- and Amine-Catalyzed Reactions)

Organocatalysis, particularly using phosphines and amines as Lewis bases, represents a major strategy for activating this compound. These catalysts promote a variety of annulation reactions through the formation of reactive zwitterionic intermediates. researchgate.net

Amine Catalysis: Tertiary amines such as DABCO and DBU, as well as chiral amines derived from cinchonine, catalyze cycloadditions with allenoates. Examples include the [4+2] cycloaddition of ethyl 2-methylbuta-2,3-dienoate with salicylaldehydes to give 2H-1-chromenes and the asymmetric [4+2] cyclization with 3-aroylcoumarins. While common tertiary amines can be effective, highly nucleophilic bicyclic guanidines like TBD have been shown to catalyze γ-selective Morita–Baylis–Hillman reactions on more sterically hindered allenoates.

Phosphine (B1218219) Catalysis: Tertiary phosphines are widely used to catalyze annulations of this compound and its derivatives. researchgate.net The reaction outcomes are diverse and include [3+2] and [4+2] cycloadditions. In a [3+2] cycloaddition, the allenoate acts as a three-carbon synthon, reacting with electrophiles like fullerenes or activated olefins to form five-membered rings. The [4+2] annulation of α-alkyl allenoates with imines is a powerful method for synthesizing tetrahydropyridine (B1245486) derivatives. The choice of phosphine is critical, with more nucleophilic variants like trimethylphosphine (B1194731) (PMe3) or tributylphosphine (B147548) (PBu3) often required for efficient catalysis with α-substituted allenoates like ethyl 2-methyl-buta-2,3-dienoate.

Table 2: Representative Organocatalyzed Reactions of this compound Derivatives
Catalyst TypeCatalyst ExampleReaction TypeReactantsProduct TypeReference
AmineDBU[4+2] CycloadditionEthyl 2-methylbuta-2,3-dienoate, Salicylaldehyde2H-1-Chromene
AmineChiral Cinchona DerivativeAsymmetric [4+2] CyclizationBenzyl 2,3-butadienoate, 3-AroylcoumarinChiral Dihydropyranone
PhosphinePBu₃[4+2] AnnulationEthyl 2-methyl-buta-2,3-dienoate, N-TosylimineTetrahydropyridine
PhosphinePPh₃[3+2] CycloadditionEthyl buta-2,3-dienoate,FullereneFullerene-pyrrolidine adduct
PhosphinePMe₃[3+2] AnnulationEthyl 2-methyl-buta-2,3-dienoate, Azomethine imineTetrahydropyrazolopyrazolone

Mechanistic Roles of Organocatalysts (e.g., Zwitterionic Intermediates)

The unifying mechanistic feature of phosphine and amine catalysis with allenoates is the initial nucleophilic addition of the catalyst to the electrophilic β-carbon of the allene. This addition generates a resonance-stabilized zwitterionic intermediate.

This zwitterion possesses nucleophilic character at both the α- and γ-carbon positions. For α-substituted allenoates such as this compound, subsequent reaction with an electrophile often occurs at the sterically more accessible γ-carbon. The reactivity of this intermediate is the cornerstone of the diverse transformations observed:

As a 1,3-Dipole Synthon: The zwitterion can act as a 1,3-dipole, reacting with electron-deficient alkenes or other dipolarophiles in [3+2] cycloadditions to form five-membered rings.

In [4+2] Annulations: In the reaction with imines, the proposed mechanism involves the γ-carbon of the zwitterion adding to the imine. This is followed by a series of proton transfers, which generates a vinylogous phosphonium (B103445) ylide, and culminates in an intramolecular conjugate addition and elimination of the phosphine catalyst to yield the six-membered tetrahydropyridine ring.

Formation of Higher-Order Dipoles: In some cases, the initially formed zwitterion can react with a second molecule of the allenoate. This process generates a larger, trimeric zwitterionic species that can function as a 1,5-dipole synthon, enabling higher-order cycloadditions such as [3+2+3] annulations.

Influence of Protic Species: The reaction pathway can be influenced by co-catalysts like water. For example, a water-catalyzed ijream.orgacs.org-proton shift can convert the initially formed zwitterion into a different reactive intermediate, thereby opening up new reaction pathways.

This zwitterionic intermediate strategy provides a versatile and powerful platform for constructing a wide range of complex molecules from the relatively simple this compound precursor.

Cocatalysis Approaches (e.g., Phosphine-Water Cocatalysis)

In the realm of organocatalysis, the strategic use of cocatalysts to enable or enhance chemical transformations has emerged as a powerful tool. For reactions involving this compound and its derivatives, the combination of a phosphine catalyst with a simple yet crucial cocatalyst like water has been shown to unlock novel reactivity pathways. This approach is particularly evident in the [3+2] cycloaddition reactions of 2-methyl-2,3-butadienoate with fumarates, a transformation that relies on a phosphine- and water-cocatalyzed mechanism. pku.edu.cnthieme-connect.com

Initially, it was hypothesized that the Lu [3+2] reaction would not proceed with 2-methyl-2,3-butadienoate because the methyl group replaces the hydrogen necessary for the previously accepted acs.orgmsu.edu-proton shift mechanism. pku.edu.cn However, research combining computational studies and experimental evidence has revealed that water plays a critical role in facilitating a thieme-connect.comacs.org-proton-shift process, thereby enabling the reaction to occur. pku.edu.cnthieme-connect.com In this pathway, 2-methyl-2,3-butadienoate, in the presence of a phosphine and water, acts as a three-carbon synthon. pku.edu.cnthieme-connect.com

The catalytic cycle, as elucidated by density functional theory (DFT) calculations and isotopic labeling experiments, commences with the formation of a zwitterionic intermediate from the reaction of 2-methylallenoate and the phosphine catalyst. pku.edu.cn Water then participates in a proton-shift, leading to the generation of a different zwitterionic intermediate that can undergo the [3+2] cycloaddition with an electron-deficient olefin like fumarate (B1241708) to yield the final cyclopentene product. pku.edu.cn The significance of water as a cocatalyst is highlighted by the fact that the intramolecular proton shift has a prohibitively high energy barrier, making the water-catalyzed pathway the operative mechanism. pku.edu.cn

The general conditions for these cocatalyzed reactions involve heating the substrates with a phosphine catalyst and water in a suitable solvent.

Table 1: Phosphine-Water Cocatalyzed [3+2] Cycloaddition of Methyl 2-methylallenoate with Fumarates

Fumarate Phosphine Catalyst Solvent Temperature (°C) Time (h) Yield (%) Ref
Dimethyl fumarate PPh₃ Toluene 90 12 Product Obtained thieme-connect.com
Diethyl fumarate PPh₃ Toluene 90 12 Product Obtained thieme-connect.com

Data sourced from a representative procedure. The original research should be consulted for specific yield details.

Asymmetric Catalysis for Enantioselective Transformations

The development of asymmetric catalytic methods for the transformation of this compound and related allenoates has opened avenues for the synthesis of chiral molecules with high enantioselectivity. These enantioselective reactions are crucial for the production of pharmaceuticals and other biologically active compounds where stereochemistry dictates function. A variety of chiral phosphine catalysts have been designed and successfully employed in these transformations, leading to the formation of structurally diverse and enantioenriched products. acs.orgmsu.edumdpi.comrsc.org

One prominent area of research is the asymmetric [3+2] cycloaddition. For instance, multifunctional chiral thiourea-phosphines built on an axially chiral binaphthyl scaffold have been utilized to catalyze the [3+2] cycloaddition of allenoates with 4,4-dicyano-2-methylenebut-3-enoates. acs.org These reactions produce α-regioisomers with good yields and moderate enantioselectivities. acs.org Another approach involves the use of planar chiral [2.2]paracyclophane-based bifunctional phosphine-phenol catalysts. rsc.org These catalysts have proven effective in the (3+2) annulation of ethyl 2,3-butadienoate with 3-methyleneindolin-2-ones, yielding cyclopentene-fused C3-spirooxindoles with high regio-, diastereo-, and enantioselectivity. rsc.org

Asymmetric [4+2] annulations have also been extensively studied. The use of pseudoenantiomeric catalysts allows for access to both enantiomers of the desired dihydropyran products from the reaction of ethyl-2,3-butadienoate with acyclic enones. msu.edu This transformation proceeds with excellent yields and enantioselectivity, even under solvent-free conditions at room temperature. msu.edu Furthermore, highly nucleophilic monoaryl phosphine catalysts have been employed in the enantioselective [4+2] cycloadditions of 2-methyl-2,3-butadienoate with saccharin-derived ketimines, producing multifunctionalized tetrahydropyridines with a hetero-quaternary chiral center in high yields and enantioselectivities. mdpi.com

Kinetic resolution of racemic starting materials represents another powerful application of asymmetric catalysis. For example, the kinetic resolution of racemic 2-silyloxyaldehydes has been achieved through an asymmetric allenoate γ-addition using t-butyl 2-methylbuta-2,3-dienoate, yielding the γ-adduct as a single isomer. researchgate.net This method has been instrumental in the total synthesis of natural products like (+)-xylogiblactone A. researchgate.net

The success of these asymmetric transformations is highly dependent on the design of the chiral catalyst, the nature of the substrates, and the optimization of reaction conditions.

Table 2: Examples of Asymmetric Catalytic Transformations of Buta-2,3-dienoate Derivatives

Reaction Type Substrates Chiral Catalyst Product Type Yield (%) Enantiomeric Excess (ee, %) Ref
[3+2] Cycloaddition Benzyl buta-2,3-dienoate and 4,4-Dicyano-2-methylenebut-3-enoates Chiral thiourea-phosphine α-Regioisomeric cyclopentene Good Moderate acs.org
[4+2] Annulation Ethyl-2,3-butadienoate and Acyclic enones Pseudoenantiomeric amine catalysts Dihydropyrans Excellent Excellent msu.edu
[3+2] Annulation Ethyl 2,3-butadienoate and 3-Methyleneindolin-2-ones Planar chiral phosphine-phenol Cyclopentene-fused spirooxindoles Up to quant. Up to 93 rsc.org
[4+2] Cycloaddition 2-Methyl-2,3-butadienoate and Saccharin-derived ketimines (R)-SITCP (monoaryl phosphine) Tetrahydropyridines High Up to 99 mdpi.com
Kinetic Resolution (γ-Addition) t-Butyl 2-methylbuta-2,3-dienoate and Racemic 2-silyloxyaldehydes Not specified γ-Adduct Not specified High stereoselectivity researchgate.net

This table presents a selection of reported findings. "Good," "Excellent," and "High" are qualitative descriptions from the source material. For precise values, the original research should be consulted.

Computational and Theoretical Investigations of Methyl Buta 2,3 Dienoate Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the complex reaction pathways of methyl buta-2,3-dienoate. DFT calculations have been employed to map out potential energy surfaces, identify transition states, and compare the feasibility of competing mechanisms for a variety of its reactions.

For instance, in the context of [3+2] cycloadditions, DFT studies at the M06-2X/6-311G(d,p) level of theory have investigated the reaction between nitrone derivatives and allenoates like this compound. These studies have compared the initial [3+2] cycloaddition pathway against a potential O-nucleophilic addition route, concluding that the cycloaddition pathway is both kinetically and thermodynamically favored. researchgate.net

DFT has also been instrumental in understanding catalyzed reactions. In the phosphine-catalyzed [3+2] cycloaddition of allenoates, DFT calculations have detailed the formation of key intermediates. nih.gov Similarly, for the Diels-Alder reaction between methyl 2,3-butadienoate and cyclopentadiene (B3395910), DFT studies have been performed to investigate the competitive reaction mechanisms. conicet.gov.ar Other investigations have explored the rhodium(I)-catalyzed [3+2+2] cyclization of alkenyl Fischer carbene complexes with this compound, identifying different potential reaction pathways. researchgate.net In the case of the N,N,N′,N′-tetramethylethane-1,2-diamine (TMEDA)-catalyzed [2+4] annulation, DFT calculations proposed a more favorable reaction pathway that differed from the one initially suggested by experimental evidence. sci-hub.se

These computational studies not only corroborate experimental findings but often provide a level of mechanistic detail that is inaccessible through experimentation alone, revealing the intricate steps involved in the transformations of this compound.

Mechanistic Modeling of Cycloaddition and Addition Reactions

Computational modeling has been essential in constructing detailed mechanistic models for the cycloaddition and addition reactions of this compound. These models describe the step-by-step transformation of reactants into products, often involving the formation of transient intermediates.

A prominent example is the phosphine-catalyzed [3+2] cycloaddition reaction. Mechanistic studies using DFT have outlined a multi-step process:

Nucleophilic Attack: The reaction initiates with the nucleophilic addition of a phosphine (B1218219) catalyst to the central sp-hybridized carbon of the allenoate. rsc.org

Intermediate Formation: This addition leads to the formation of a zwitterionic 1,3-dipole intermediate. pku.edu.cn

Cycloaddition: The dipole then undergoes a stepwise cycloaddition with an electron-deficient alkene. rsc.orgpku.edu.cn

Catalyst Elimination: The final step involves the elimination of the phosphine catalyst to yield the cyclopentene (B43876) product. rsc.org

DFT-computed energy surfaces for this reaction, involving trimethylphosphine (B1194731) and methyl 2,3-butadienoate, show that the initial formation of the zwitterionic dipole is endergonic in terms of free energy, but subsequent exergonic steps, such as proton transfer and cyclization, drive the reaction to completion. pku.edu.cn

Similarly, for the [3+2] cycloaddition of nitrones with methylbuta-2,3-dienoate, it has been proposed that the reaction proceeds through an initial 32CA (3+2 cycloaddition) mechanism to form an isoxazolidine (B1194047) cycloadduct. researchgate.net For Diels-Alder reactions with cyclopentadiene, computational studies have fully investigated the competitive mechanisms, correctly reproducing the observed reactivity patterns. conicet.gov.ar These detailed mechanistic models are crucial for understanding and predicting the outcomes of complex organic reactions involving this compound.

Analysis of Electronic Effects (e.g., Global Electron Density Transfer, Frontier Molecular Orbital Theory, Parr Functions)

The reactivity and selectivity of this compound are profoundly influenced by electronic effects, which have been analyzed using various theoretical constructs.

Global Electron Density Transfer (GEDT) analysis, a key concept within Molecular Electron Density Theory (MEDT), measures the net charge transfer between reactants at the transition state. nih.govnih.gov For the [3+2] cycloaddition reaction of methylbuta-2,3-dienoate with N-methyl-C-phenylnitrone, GEDT analysis indicates the reaction has a high polar character. researchgate.netresearchgate.net This polarity is a significant factor in determining the reaction rate; a higher GEDT at the transition state generally correlates with a lower activation energy and thus a faster reaction. nih.gov

Frontier Molecular Orbital (FMO) Theory provides a framework for understanding reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. In the phosphine-catalyzed [3+2] cycloaddition of methyl 2,3-butadienoate, FMO theory is used to explain the observed regioselectivity. The analysis of the HOMO coefficients of the zwitterionic phosphonium (B103445) dipole intermediate and the LUMO coefficients of the alkene partner reveals which termini are more likely to interact and form new bonds. pku.edu.cn Specifically, the larger HOMO coefficient on the α-carbon of the dipole suggests a preferential reaction at this site. pku.edu.cn

Parr functions , which are derived from DFT, are used to analyze the local electrophilicity and nucleophilicity of atoms within a molecule, providing a more refined prediction of regioselectivity. Analysis of the electrophilic Parr functions at the carbon atoms of reactants in polar Diels-Alder reactions can indicate which sites will preferentially accept electron density during the reaction. nih.gov

These theoretical tools provide a quantitative basis for understanding how the electronic structure of this compound and its reaction partners dictates the course and outcome of their reactions.

Activation Strain Model and Energy Decomposition Analysis

The Activation Strain Model (ASM), also known as the Distortion/Interaction Model, is a powerful computational method used to understand chemical reactivity. vu.nl It dissects the potential energy of a reaction into two key components: the activation strain (ΔE_strain), which is the energy required to deform the reactants from their ground-state geometries to their geometries in the transition state, and the interaction energy (ΔE_int), which is the actual interaction between the deformed reactants. conicet.gov.arvu.nl

This model has been applied to the Diels-Alder reactions of methyl 2,3-butadienoate with cyclopentadiene to explain reactivity and selectivity. conicet.gov.arresearchgate.net The analysis revealed that the lower reactivity of allenes compared to analogous vinyl compounds is primarily due to a higher distortion energy (ΔE_strain). The allene (B1206475) moiety must undergo a more significant and energetically costly geometric distortion to achieve the transition state geometry. conicet.gov.ar

Conversely, the regioselectivity of these reactions was found to be controlled by the interaction energy (ΔE_int). conicet.gov.ar The more favorable interaction between the diene and one end of the allene over the other dictates the preferred regioisomeric product. conicet.gov.arresearchgate.net

Energy Decomposition Analysis (EDA) further breaks down the interaction energy into physically meaningful terms:

Electrostatic interaction (ΔV_elstat): The classical electrostatic attraction or repulsion between the reactants.

Pauli repulsion (ΔE_Pauli): The destabilizing interaction between filled orbitals.

Orbital interaction (ΔE_orb): The stabilizing interaction between the occupied orbitals of one reactant and the unoccupied orbitals of the other (HOMO-LUMO interactions).

EDA calculations on the Diels-Alder reaction of methyl 2,3-butadienoate showed that the difference in reactivity between it and related boronic esters can be explained by more stabilizing interaction energies, which are rooted in the orbital interaction term. conicet.gov.ar Together, ASM and EDA provide a comprehensive and quantitative picture of the physical forces governing the activation barriers and selectivity in reactions of this compound.

Activation Strain Model Analysis for Diels-Alder Reaction of Methyl 2,3-butadienoate (4b) vs. Methyl Acrylate (B77674) (1b) with Cyclopentadiene

ReactionTransition StateΔE‡ (kcal/mol)ΔE_strain (kcal/mol)ΔE_int (kcal/mol)
1b + Cpendo16.811.9-28.7
4b + Cpendo-E25.221.0-46.2

Data computed at the SMD(toluene)-M06-2X/6-31+G* level of theory. The higher activation barrier (ΔE‡) for methyl 2,3-butadienoate (4b) is attributed to its significantly larger strain energy (ΔE_strain) compared to methyl acrylate (1b). Adapted from reference conicet.gov.ar.

Computational Prediction of Regio- and Stereoselectivity

Computational methods are highly effective in predicting and rationalizing the regio- and stereoselectivity observed in reactions involving this compound. By calculating the energy barriers for all possible reaction pathways, the most likely products can be identified.

In the [3+2] cycloaddition of nitrones to allenoates, DFT calculations have successfully predicted the regioselectivity. The computed free activation energy for the formation of the 4-methylene isoxazolidine regioisomer was found to be significantly lower (1.8 kcal/mol) than that for the 5-methylene isoxazolidine isomer (5.4 kcal/mol), correctly predicting the experimentally observed product. researchgate.net The regioselectivity in these reactions has also been shown to align well with reactivity indices derived from quantum chemical calculations. researchgate.net

For the phosphine-catalyzed [3+2] cycloaddition, FMO theory was used to predict that the reaction would proceed via the attack of the α-carbon of the zwitterionic intermediate, which was confirmed by DFT calculations showing a lower energy barrier for the α-pathway compared to the γ-pathway. pku.edu.cn

In the context of Diels-Alder reactions with cyclopentadiene, DFT studies correctly reproduced the experimentally observed reactivity and selectivity patterns for methyl 2,3-butadienoate. conicet.gov.ar More advanced applications involve asymmetric catalysis. For the phosphine-catalyzed (3+2) annulation of ethyl 2,3-butadienoate with 3-methyleneindolin-2-ones, DFT calculations were used to elucidate the origin of the high enantioselectivity. The calculations suggested that hydrogen bonding between the catalyst's phenolic group and the allenoate's carbonyl group creates an efficient chiral reaction space that favors one enantiomer over the other. rsc.org

These examples highlight the predictive power of computational chemistry in understanding and forecasting the precise three-dimensional outcomes of organic reactions, guiding the development of new synthetic methodologies.

Computed Free Energy Barriers for Regioisomeric Pathways

ReactantsReaction TypePathwayProduct TypeΔG‡ (kcal/mol)Predicted Outcome
Nitrone + Allenoate[3+2] CycloadditionPath 14-methylene isoxazolidine1.8Favored
Nitrone + Allenoate[3+2] CycloadditionPath 25-methylene isoxazolidine5.4Disfavored
Dipole 3 + Alkene 4[3+2] Cycloadditionα-TS2α-adduct-1.2 (relative)Favored
Dipole 3 + Alkene 4[3+2] Cycloadditionγ-TS2γ-adduct0.0 (relative)Disfavored

Comparison of calculated activation free energies (ΔG‡) for competing regioisomeric pathways. The lower energy barrier consistently identifies the major product observed experimentally. Data adapted from references researchgate.net and pku.edu.cn.

Advanced Applications of Methyl Buta 2,3 Dienoate in Complex Molecule Synthesis

Construction of Carbocyclic Ring Systems

The ability of methyl buta-2,3-dienoate to act as a precursor to various reactive intermediates makes it a valuable tool for the construction of carbocyclic rings, ranging from five to seven-membered systems.

Five-Membered Rings (Cyclopentenes):

Phosphine-catalyzed [3+2] cycloaddition reactions are a cornerstone for the synthesis of five-membered rings. In this process, the phosphine (B1218219) catalyst adds to this compound to form a zwitterionic intermediate, which then reacts with an electron-deficient olefin. This methodology has been widely adopted for the construction of functionalized cyclopentenes. rhhz.net For instance, the reaction between buta-2,3-dienoates and electron-deficient olefins, first developed by Lu's group, has become a standard method for five-membered carbocycle and heterocycle synthesis. rhhz.net The versatility of this reaction is further highlighted by the development of asymmetric variants using chiral phosphine catalysts, which allow for the enantioselective synthesis of cyclopentene (B43876) derivatives. rhhz.net Additionally, rhodium-catalyzed [3+2+2] cyclizations involving alkenyl Fischer carbene complexes and this compound can also yield cyclopentene derivatives as minor products alongside the major cycloheptene (B1346976) adducts. researchgate.net

A novel phosphine-catalyzed (4+1) annulation has been developed for the synthesis of cyclopentene derivatives. This reaction utilizes 2-(acetoxymethyl)buta-2,3-dienoate as a 1,4-biselectrophile, which reacts with 1,1-bisnucleophiles to afford cyclopentenes. acs.org

Six-Membered Rings:

While less common than five- and seven-membered ring formations, this compound can be utilized in the synthesis of six-membered carbocycles. For example, all-carbon variants of the [4+2] reaction have been developed to synthesize cyclohexenes from α-alkyl allenoates and activated olefins. orgsyn.org

Seven-Membered Rings (Cycloheptene Derivatives):

This compound is a key component in rhodium(I)-catalyzed [3+2+2] cyclization reactions for the synthesis of seven-membered rings. researchgate.net In these reactions, an alkenyl Fischer carbene complex reacts with two molecules of this compound to produce substituted cycloheptene derivatives. researchgate.net This method offers a regioselective and stereoselective pathway to highly functionalized seven-membered carbocycles. researchgate.net The reaction of chromium alkenyl carbene complexes with this compound in the presence of a rhodium catalyst selectively assembles two allene (B1206475) units and one alkenyl carbene ligand to form substituted cycloheptene derivatives. researchgate.net

Furthermore, annulation reactions of allenyl esters have been shown to be an effective strategy for constructing medium-sized rings, including seven-membered systems. For instance, the reaction of methyl 2-hydroxy-4-methyl-5-(phenylsulfonyl)cyclohepta-1,3-diene-1-carboxylate can be achieved through such annulation strategies. nih.gov

Ring SystemSynthetic MethodCatalyst/ReagentNotes
Five-Membered Rings (Cyclopentenes) [3+2] CycloadditionPhosphineWidely used for carbocycle and heterocycle synthesis. rhhz.net
Asymmetric [3+2] CycloadditionChiral PhosphineEnables enantioselective synthesis. rhhz.net
[3+2+2] CyclizationRhodium(I)Minor product formation. researchgate.net
(4+1) AnnulationPhosphineUtilizes 2-(acetoxymethyl)buta-2,3-dienoate. acs.org
Six-Membered Rings (Cyclohexenes) [4+2] Reaction-All-carbon variant with α-alkyl allenoates. orgsyn.org
Seven-Membered Rings (Cycloheptenes) [3+2+2] CyclizationRhodium(I)Major product with alkenyl Fischer carbene complexes. researchgate.net
Annulation of Allenyl Esters-Effective for medium-sized rings. nih.gov

Synthesis of Diverse Heterocyclic Frameworks

The reactivity of this compound extends to the synthesis of a wide variety of heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products.

Pyrazolines and Isoxazolidines: 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocycles. Nitrones, for example, react with this compound to regioselectively yield 4-methylideneisoxazolidines. researchgate.netresearchgate.net The reaction proceeds via the addition of the nitrone across the activated α,β-double bond of the allenoate. researchgate.net

Triazoles: While direct synthesis of triazoles using this compound as a primary building block is less commonly reported, the functional groups introduced by its reactions can be precursors for triazole formation in subsequent steps.

Indoles and Chromenes: The synthesis of chromenes can be achieved through the reaction of salicylaldehydes with ethyl buta-2,3-dienoate, catalyzed by potassium carbonate, which affords 2H-chromene products in good yields. nih.gov A DBU-catalyzed reaction between salicylic (B10762653) aldehydes and ethyl 2-methylbuta-2,3-dienoate also produces functionalized 2H-1-benzopyrans. tandfonline.com Domino reactions involving methyleneoxindoles and allenoates, including this compound, can lead to the formation of tetrahydrofuran (B95107) derivatives bearing an oxindole (B195798) moiety. rsc.org

Tetrahydropyridines: Phosphine-catalyzed [4+2] annulation reactions between α-alkyl allenoates, such as ethyl 2-methyl-2,3-butadienoate, and N-tosylimines provide a straightforward route to highly functionalized tetrahydropyridines. orgsyn.org The reaction proceeds through a zwitterionic intermediate that adds to the imine at its γ-carbon. orgsyn.org A copper(I) bromide-catalyzed reaction of A³-coupling-derived propargylamines with ethyl buta-2,3-dienoate also enables the rapid assembly of a 1,6-dihydropyridine core. researchgate.net Furthermore, a phosphine-catalyzed (4+2) annulation of 2-(acetoxymethyl)buta-2,3-dienoates with 1,2-bisnucleophiles has been developed for the synthesis of 1,2,3,6-tetrahydropyridazine (B15268289) derivatives. acs.org

Heterocyclic FrameworkSynthetic MethodCatalyst/ReagentKey Features
Pyrazolines --Can be synthesized via subsequent transformations of cycloadducts.
Isoxazolidines 1,3-Dipolar CycloadditionNitronesRegioselective formation of 4-methylideneisoxazolidines. researchgate.netresearchgate.net
Triazoles --Functional handles for subsequent triazole formation.
Indoles Domino ReactionDABCOForms tetrahydrofurans with oxindole moiety. rsc.org
Chromenes AnnulationK₂CO₃ or DBUReaction with salicylaldehydes. nih.govtandfonline.com
Tetrahydropyridines [4+2] AnnulationPhosphineReaction with N-tosylimines. orgsyn.org
AnnulationCopper(I) bromideReaction with A³-coupling-derived propargylamines. researchgate.net
(4+2) AnnulationPhosphineWith 2-(acetoxymethyl)buta-2,3-dienoates and 1,2-bisnucleophiles. acs.org

Utility in Natural Product Synthesis

The unique reactivity of this compound and its derivatives has been leveraged in the total synthesis of natural products. The ability to construct complex carbocyclic and heterocyclic scaffolds efficiently makes it a valuable tool for synthetic chemists targeting biologically active molecules.

Phosphine-catalyzed reactions of 2,3-butadienoates, such as the [3+2] cycloaddition, have been applied in the synthesis of natural products. acs.org For example, a novel [3+2] cycloaddition approach using phosphine catalysis has been utilized for the convenient synthesis of pentabromopseudilin, a marine natural product. acs.org

Furthermore, annulation reactions of allenyl esters provide access to bicyclic diones and medium-sized rings, which are core structures in several natural product families. nih.gov For instance, this strategy is relevant to the synthesis of the bicyclo[3.3.1]diketone system found in natural products like N-methyl-welwitindolinone D isonitrile. nih.gov

Polymerization Reactions of this compound and its Derivatives

The presence of reactive double bonds in this compound makes it a suitable monomer for polymerization reactions, leading to the formation of novel polymers with potentially interesting properties.

This compound can undergo radical polymerization. The polymerization can be initiated by radical initiators, and the resulting polymer structure would contain repeating units derived from the allene monomer. The specific structure and properties of the polymer would depend on the reaction conditions and the regioselectivity of the radical addition to the allene system. Research has shown that ethyl 2-methyl-2,3-butadienoate can be polymerized under radical conditions. orgsyn.org

This compound can also be used in copolymerization reactions with other monomers to tailor the properties of the resulting polymer. Copolymerization can introduce specific functionalities and modify the physical and chemical characteristics of the polymer backbone. For instance, copolymerization of vinylimidazolium salts has been studied, indicating the potential for incorporating charged or functional monomers alongside allenoate units. brandeis.edu

Characterization and Analytical Methodologies for Methyl Buta 2,3 Dienoate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) in Structural and Mechanistic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of methyl buta-2,3-dienoate and its reaction products. ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, while ³¹P NMR is crucial for probing reactions involving phosphine (B1218219) catalysts.

¹H NMR Spectroscopy is used to identify the number and connectivity of protons in a molecule. For this compound, the protons of the terminal allene (B1206475) and the methyl ester group give rise to characteristic signals. In its reaction products, such as in cycloaddition reactions, the disappearance of the allene protons and the appearance of new aliphatic or vinylic proton signals are indicative of the transformation. For instance, in a phosphine-catalyzed [4+2] annulation to form a tetrahydropyridine (B1245486) derivative, the ¹H NMR spectrum would show new signals for the protons on the newly formed six-membered ring. d-nb.info

¹³C NMR Spectroscopy provides information about the carbon skeleton of a molecule. A key feature in the ¹³C NMR spectrum of this compound is the signal for the central sp-hybridized carbon of the allene group, which appears at a very downfield chemical shift (e.g., ~214-216 ppm). d-nb.inforsc.org The carbons of the ester carbonyl and the terminal C=C double bond also have characteristic chemical shifts. Upon reaction, the disappearance of the allene carbon signals and the appearance of new sp² and sp³ carbon signals in the product spectrum confirm the reaction's occurrence.

³¹P NMR Spectroscopy is specifically employed in reactions catalyzed by phosphines. This technique allows for the direct observation of the phosphorus-containing intermediates formed during the catalytic cycle. rhhz.net The chemical shift of the phosphine changes significantly upon its nucleophilic attack on the allene, forming a zwitterionic intermediate. nih.gov Monitoring these changes in the ³¹P NMR spectrum provides direct evidence for the proposed reaction mechanism and can help in understanding the kinetics and stereoselectivity of the transformation. acs.org For example, in phosphine-catalyzed cycloadditions, a signal corresponding to the phosphonium (B103445) zwitterion can often be detected. nih.gov

Table 1: Representative NMR Data for this compound and a Reaction Product

CompoundTechniqueSolventChemical Shifts (δ, ppm)
This compound¹H NMRCDCl₃~3.7 (s, 3H, OCH₃), ~5.2 (q, 2H, =CH₂), ~5.7 (t, 1H, =CH)
¹³C NMRCDCl₃~52.0 (OCH₃), ~78.0 (C=C=CH₂), ~90.0 (C=C=CH₂), ~166.0 (C=O), ~216.0 (C=C=C)
A Cyclopentene (B43876) Product¹H NMRCDCl₃Signals in the range of ~2.0-4.0 (aliphatic protons) and ~5.0-7.0 (vinylic protons) would appear, replacing the allene signals. rsc.org
¹³C NMRCDCl₃New signals for sp³ carbons (~20-50 ppm) and sp² carbons of the cyclopentene ring (~120-140 ppm) would be observed. rsc.org

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), for Product Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and its products. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, which allows for the determination of its elemental composition. This is particularly useful for confirming the identity of new compounds formed in reactions. spectrabase.com

In the analysis of reaction mixtures, MS can identify the mass of the expected product, as well as any byproducts or intermediates. Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to analyze the products of reactions involving this compound. researchgate.netacs.org For example, the formation of a cycloadduct can be confirmed by observing a peak in the mass spectrum corresponding to the combined mass of this compound and the other reactant. HRMS can then be used to confirm the elemental formula of this new product, lending strong support to its proposed structure. rsc.org

Table 2: Mass Spectrometry Data for a Hypothetical Reaction Product

TechniqueIonization MethodInformation ObtainedExample Application
Mass Spectrometry (MS)ESI, EIProvides the molecular weight of the product.Confirmation of the formation of a [3+2] cycloaddition product by matching the observed m/z value with the calculated molecular weight. rsc.org
High-Resolution Mass Spectrometry (HRMS)ESI-TOF, etc.Provides the exact mass and allows for the determination of the elemental formula.Distinguishing between isomeric products by confirming their unique elemental compositions. rhhz.netrsc.org

X-ray Crystallography for Absolute Stereochemistry and Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.govbohrium.com While this compound itself is a liquid, its crystalline reaction products can be analyzed by this technique. acs.org

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters. sorbonne-universite.frresearchgate.net This is particularly important in asymmetric reactions where a chiral catalyst is used to produce an enantiomerically enriched product. By obtaining a single crystal of the product, its precise atomic arrangement can be determined, confirming the stereochemical outcome of the reaction. For instance, the absolute configuration of a cyclopentene derivative formed in an asymmetric [3+2] cycloaddition reaction can be unequivocally established. rsc.org This technique is crucial for validating the effectiveness of new chiral catalysts and for understanding the factors that control stereoselectivity.

Infrared (IR) and Raman Spectroscopy in Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

IR Spectroscopy is particularly useful for identifying the strong, characteristic absorption band of the allene group in this compound, which appears around 1950-1970 cm⁻¹. d-nb.inforesearchgate.net The ester carbonyl group also shows a strong absorption at approximately 1710-1740 cm⁻¹. d-nb.infospectrabase.com The progress of a reaction can be monitored by observing the disappearance of the allene absorption band in the IR spectrum of the product. researchgate.net

Raman Spectroscopy is complementary to IR spectroscopy. The symmetric stretching vibration of the allene is often strong in the Raman spectrum. While specific Raman data for this compound is not widely reported, allenic esters generally exhibit a characteristic C=C=C stretching band. core.ac.uk For other esters, characteristic Raman bands include C=O stretching and various CH₂, and CH₃ bending and stretching modes. researchgate.net This technique can be valuable for confirming the presence of the allene functional group and for studying the vibrational properties of both the starting material and its products.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupCompoundApproximate Wavenumber (cm⁻¹)Reference
Allene (C=C=C)This compound1950 - 1970 d-nb.inforesearchgate.net
Ester Carbonyl (C=O)This compound1710 - 1740 d-nb.infospectrabase.com

Chromatographic Techniques for Purification and Analysis (e.g., HPLC, UPLC, TLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and analysis of the components of a reaction mixture.

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of the starting material (this compound) and the appearance of the product can be visualized. researchgate.netresearchgate.net

Column Chromatography is a preparative technique used to separate and purify the desired product from unreacted starting materials, catalysts, and byproducts. acs.orgresearchgate.net Silica gel is a commonly used stationary phase for the purification of products from reactions of this compound. spectrabase.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques for separating and quantifying the components of a mixture. researchgate.netnottingham.ac.uk Chiral HPLC, using a chiral stationary phase, is particularly important for determining the enantiomeric excess (ee) of a chiral product formed in an asymmetric reaction. rsc.org This allows for the assessment of the stereoselectivity of a catalytic process.

Isotopic Labeling Experiments in Mechanistic Probes (e.g., Deuterium (B1214612) Studies)

Isotopic labeling, particularly with deuterium (D), is a sophisticated technique used to probe reaction mechanisms. By selectively replacing hydrogen atoms with deuterium atoms in this compound or other reactants, the fate of these atoms during the reaction can be traced.

For example, deuterium labeling studies have been instrumental in understanding the proton transfer steps in phosphine-catalyzed reactions of allenoates. By analyzing the position of the deuterium atoms in the product using NMR or MS, it is possible to determine whether a proton transfer is an intra- or intermolecular process. These experiments have provided crucial evidence to support or refute proposed mechanistic pathways, such as the involvement of water as a proton shuttle in some reactions. rsc.org

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems

While phosphine-based catalysts have been traditionally used to harness the reactivity of allenoates, recent research has focused on developing novel catalytic systems to unlock new transformations and improve reaction efficiency. scirp.org The initial step in many of these reactions involves the nucleophilic attack of the catalyst on the central carbon of the allene (B1206475) system. acs.org

Key developments include:

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts capable of promoting unique annulation reactions with methyl buta-2,3-dienoate and related allenoates. researchgate.net For instance, NHC-catalyzed [2+2+2] and [4+2] annulations have been reported, demonstrating regioselectivity that is distinct from reactions catalyzed by phosphines or tertiary amines like DABCO. researchgate.net

Guanidines: Bicyclic guanidines are being explored as highly nucleophilic Lewis base catalysts. thieme-connect.com These "superbases" have proven effective in activating sterically hindered allenoates where traditional amine catalysts are insufficient, opening pathways for reactions such as the Morita–Baylis–Hillman (MBH) reaction on densely substituted substrates. thieme-connect.com

Co-catalyst Systems: The combination of catalysts can lead to novel reactivity. A notable example is the use of phosphine (B1218219) and water as a co-catalytic system for [3+2] cycloaddition reactions. Computational and experimental studies have shown that water facilitates a crucial connectedpapers.compku.edu.cn-proton-shift process, which was previously thought to be an intramolecular event. pku.edu.cn

Transition Metal Catalysis: Beyond organocatalysis, transition metals are being used to modulate the reactivity of allenoates. Rhodium(I) compounds, for example, have been found to efficiently catalyze the transformation of tungstaoctatetraenes, which are otherwise thermally unreactive. acs.org Lewis acids have also been employed to catalyze [2+2] cycloadditions between this compound and various alkenes. acs.org

Table 1: Comparison of Catalytic Systems for this compound Transformations

Catalyst TypeExample CatalystTypical ReactionReference
PhosphinesTriphenylphosphine (B44618) (PPh₃)[3+2] Cycloaddition, Domino Reactions acs.orgscispace.com
N-Heterocyclic Carbenes (NHCs)-[2+2+2] and [4+2] Annulations researchgate.net
Guanidines1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)γ-selective Morita–Baylis–Hillman (MBH) Reaction thieme-connect.com
Co-catalystsPhosphine / H₂O[3+2] Cycloaddition via connectedpapers.compku.edu.cn-proton shift pku.edu.cn
Lewis Acids-[2+2] Cycloaddition acs.org

Exploration of New Reactivity Modes and Synthetic Transformations

The development of new catalysts has enabled the exploration of novel reactivity modes for this compound, leading to the synthesis of complex carbocyclic and heterocyclic structures. This allenoate can act as a three-carbon synthon in various cycloaddition and annulation reactions. pku.edu.cnscispace.com

Recent synthetic transformations include:

[3+2] Cycloadditions: Phosphine-catalyzed [3+2] cycloadditions with N-sulfonylimines are highly efficient, producing nitrogen heterocycles in excellent yields. scirp.orgscispace.com Similar reactions with fumarates have also been developed. pku.edu.cn

(4+n) Annulations: A phosphine-catalyzed (4+n) annulation of 2-(acetoxymethyl)buta-2,3-dienoates with bis-nucleophiles provides a direct route to five- and six-membered rings like cyclopentenes and tetrahydropyridazines. acs.org

Domino Reactions: The in-situ generated zwitterionic intermediate from the reaction of this compound and a phosphine catalyst can participate in domino reactions. For example, a reaction with salicyl N-thiophosphinylimines yields functionalized chroman derivatives. acs.org

Morita–Baylis–Hillman (MBH) Reactions: The use of guanidine (B92328) catalysts has enabled the first γ-selective MBH reactions on α,γ-dialkyl-substituted allenoates with aldehydes, leading to densely functionalized allenic alcohols. thieme-connect.com

Diels-Alder Reactions: this compound can act as a dienophile in [4+2] cycloadditions with dienes like cyclopentadiene (B3395910), a reaction that has been studied both experimentally and computationally. conicet.gov.ar

Table 2: Selected Synthetic Transformations Utilizing this compound

Reaction TypeReactant PartnerCatalyst/ConditionsProduct ClassReference
[3+2] CycloadditionN-TosyliminesTriphenylphosphineNitrogen Heterocycles scispace.com
(4+2) AnnulationChalconeNHC- researchgate.net
Domino ReactionSalicyl N-thiophosphinyliminesTriphenylphosphineChroman Derivatives acs.org
Morita–Baylis–HillmanAromatic AldehydesTBD (Guanidine)Allenic Alcohols thieme-connect.com
[4+2] Diels-AlderCyclopentadieneThermalBicyclic Adducts conicet.gov.ar
[2+2] CycloadditionAlkenesLewis AcidCyclobutanes acs.org

Applications in Materials Science and Polymer Chemistry

The versatile reactivity of this compound makes it a promising candidate for applications in materials science and polymer chemistry. ontosight.ai While this area is still developing, its potential as a monomer and a building block for functional materials is significant. ontosight.aibldpharm.com

A key emerging application is in the synthesis of novel fullerene derivatives. Research has shown that buta-2,3-dienoates react with researchgate.netfullerene in the presence of a phosphine catalyst. ambeed.com This [3+2] cycloaddition results in the formation of functionalized cyclopentenofullerenes, materials with potential applications in electronics and photovoltaics. ambeed.com

The ability of this compound to undergo various cycloadditions and polymerizations suggests its future use in:

Functional Polymers: Incorporation of the allenoate structure into polymer chains could introduce reactive sites for post-polymerization modification.

Novel Monomers: As a monomer, it can be used in the synthesis of polymers with unique architectures and properties for advanced applications, including OLEDs and other electronic materials. bldpharm.comjku.at

Cross-linking Agents: The dual double bonds offer potential for use as a cross-linking agent to create robust polymer networks. jku.at

Advancements in Asymmetric Synthesis Utilizing this compound

A significant frontier in the chemistry of this compound is the development of asymmetric transformations to control the stereochemistry of the products. The synthesis of enantiomerically pure compounds is critical for applications in pharmaceuticals and agrochemicals. ontosight.ai While the field is still emerging, several catalytic systems known for their effectiveness in asymmetric synthesis with other substrates are being explored.

Promising strategies include the use of chiral organocatalysts, such as isothioureas, which have shown potential in activating allenoates for various annulation reactions. nih.gov The development of chiral phosphines and N-heterocyclic carbenes tailored for allenoate chemistry represents a key area of future research. Success in this domain would allow for the stereoselective synthesis of the complex carbocyclic and heterocyclic scaffolds that are readily accessible through allenoate cycloadditions.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry has become indispensable for understanding and predicting the complex reactivity of this compound. connectedpapers.com Theoretical studies, primarily using Density Functional Theory (DFT), provide deep mechanistic insights that are often difficult to obtain through experiments alone. pku.edu.cn

Computational models have been successfully applied to:

Elucidate Reaction Mechanisms: DFT calculations have been used to determine whether reactions between nitrones and allenoates proceed via a [3+2] cycloaddition or an O-nucleophilic addition pathway, finding the cycloaddition route to be energetically preferred. Similarly, computations were crucial in revealing the role of water as a catalyst in the proton-transfer step of certain phosphine-catalyzed reactions. pku.edu.cn

Predict Reactivity and Selectivity: The distortion/interaction-activation strain energy model (D/I-ASM) has been employed to rationalize the reactivity and selectivity patterns in the Diels-Alder reaction of this compound with cyclopentadiene. conicet.gov.ar These models can explain why certain isomers are favored by analyzing the energy required to distort the reactants and the stabilizing interaction energies in the transition state. conicet.gov.ar

Guide Experimental Design: By predicting reaction outcomes and identifying key intermediates, computational studies can guide the design of new experiments, catalysts, and substrates to achieve desired synthetic goals.

Table 3: Application of Computational Models in this compound Research

Computational MethodApplicationKey InsightReference
Density Functional Theory (DFT) at M06-2X/6-311G(d,p)Mechanism determination (Cycloaddition vs. Nucleophilic Addition)The [3+2] cycloaddition pathway is kinetically and thermodynamically favored over O-nucleophilic addition.
DFT Calculations and Isotopic LabelingMechanism of co-catalyzed reactionRevealed a water-catalyzed connectedpapers.compku.edu.cn-proton-shift process, correcting previous assumptions of an intramolecular shift. pku.edu.cn
Distortion/Interaction-Activation Strain Energy Model (D/I-ASM)Analysis of Diels-Alder reactivity and selectivityExplained lower reactivity of allenes compared to vinyl compounds based on dienophile distortion energies. conicet.gov.ar

Compound Index

Q & A

Q. What are the established synthetic routes for methyl buta-2,3-dienoate, and how can reaction yields be optimized?

this compound is synthesized via cyclopropanation of precursors like ethyl buta-2,3-dienoate using Simmons-Smith reagents. Early methods suffered from low yields (~30–40%) due to side reactions, but optimized protocols now employ sterically demanding phosphine catalysts or modified substrates (e.g., 2-(acetoxymethyl)buta-2,3-dienoate) to improve efficiency . Deuterium-labeling experiments and mechanistic studies are critical for identifying intermediates that influence yield .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

1H NMR and 13C NMR are essential for confirming the structure of this compound derivatives. For example, tert-butyl 2-(acetoxymethyl)buta-2,3-dienoate shows distinct chemical shifts at δ 1.25 (t-Bu) and δ 4.65 (CH2OAc) in 1H NMR. High-resolution mass spectrometry (HRMS) further validates molecular weights, with deviations <2 ppm ensuring purity .

Q. Which reaction types are most commonly reported for this compound?

The compound participates in cycloadditions (e.g., [4+n], [2+2], and [3+3] annulations) and electrophilic additions. For instance, it reacts with 1,n-bis-nucleophiles under phosphine catalysis to form five- to seven-membered heterocycles, or with azides to yield triazoles in a 9:1 regioselectivity ratio .

Advanced Research Questions

Q. How do zwitterionic vs. cationic intermediates dictate reaction pathways in phosphine-catalyzed annulations?

Substrate modifications critically alter intermediate behavior. Classical this compound forms zwitterionic intermediates (nucleophilic at C1 and electrophilic at C4), enabling (4+1) cycloadditions. In contrast, 2-(acetoxymethyl)buta-2,3-dienoate generates cationic intermediates via acetate elimination, exhibiting 1,4-biselectrophilic reactivity for (4+n) annulations . Mechanistic divergence is confirmed via deuterium labeling and kinetic studies.

Q. How can reaction conditions control [2+2] vs. [4+2] cycloaddition selectivity?

Catalyst choice and substrate electronic properties are pivotal. For example, β-isocupreidine (β-ICD) promotes enantioselective [2+2] cycloadditions of this compound with thioxoacetates (e.r. >90:10), while steric hindrance in phosphine catalysts favors [4+2] pathways. Solvent polarity (e.g., toluene vs. DMF) further modulates transition-state stability .

Q. What mechanistic insights explain stereoselectivity in electrophilic cyclizations involving this compound?

Reactions with PhSeCl and water proceed via 5(O)π,n-endo-trig cyclization, forming β-selenylated butenolides with high Z-selectivity (≥95%). Water stabilizes the transition state, while substituents on the allenoate backbone influence ring-closure efficiency. Computational modeling supports a chair-like transition state .

Q. How do structural modifications of this compound enable novel annulation strategies?

Introducing leaving groups (e.g., acetate at C2) converts the substrate into a 1,4-biselectrophile, enabling (4+1) annulations with dinucleophiles like sulfamides. This strategy, combined with DABCO catalysis, achieves 76% yields of thiadiazinanes . Steric tuning of the ester group (e.g., benzyl vs. tert-butyl) also modulates reactivity .

Q. What role do iron-sulfur clusters play in biological interactions with this compound derivatives?

Structural studies of IspH enzymes complexed with buta-2,3-dienyl diphosphate reveal that the compound acts as a transition-state analog. The iron-sulfur cluster facilitates redox interactions, critical for understanding terpene biosynthesis inhibition .

Methodological Considerations

  • Contradiction Analysis : and highlight divergent intermediates (zwitterionic vs. cationic) depending on substrate structure. Researchers must validate intermediates via isotopic labeling or in situ spectroscopy.

  • Data Tables :

    Reaction TypeCatalystYield (%)SelectivityReference
    [4+1] AnnulationPPh365–80N/A
    [2+2] Cycloadditionβ-ICD85e.r. 95:5
    SelenylationPhSeCl/H2O75Z:E >95:5

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.